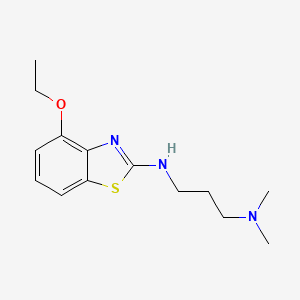

N'-(4-ethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine

Description

Properties

IUPAC Name |

N-(4-ethoxy-1,3-benzothiazol-2-yl)-N',N'-dimethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3OS/c1-4-18-11-7-5-8-12-13(11)16-14(19-12)15-9-6-10-17(2)3/h5,7-8H,4,6,9-10H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQTJRVKBSJOMLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)NCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Approach

Starting Materials : The synthesis likely begins with 4-ethoxy-1,3-benzothiazol-2-amine and N,N-dimethylpropane-1,3-diamine or their precursors.

Reaction Conditions : The reaction may involve a coupling or condensation step, potentially facilitated by catalysts or reagents common in organic synthesis, such as acids or bases.

Purification : The product would be purified using techniques like chromatography or recrystallization to achieve high purity.

Hypothetical Synthesis Route

Given the structure, a hypothetical synthesis route could involve:

- Step 1 : Preparation of 4-ethoxy-1,3-benzothiazol-2-amine.

- Step 2 : Activation of the amine group for coupling.

- Step 3 : Coupling with N,N-dimethylpropane-1,3-diamine.

Table 1: Hypothetical Synthesis Steps

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Preparation of 4-ethoxy-1,3-benzothiazol-2-amine | Not specified | Not specified |

| 2 | Activation of amine group | Acid or base catalyst | Not specified |

| 3 | Coupling with N,N-dimethylpropane-1,3-diamine | Solvent, temperature, catalyst | Not specified |

Challenges and Considerations

- Chemical Stability : The stability of the benzothiazole ring and the diamine moiety under various reaction conditions must be considered.

- Selectivity : Achieving high selectivity for the desired product over potential side products is crucial.

- Purification : Efficient purification methods are necessary due to the complexity of the molecule.

Related Compounds and Insights

Compounds like N'-(4-ethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine (C13H19N3OS) share similar structural elements and might offer insights into synthesis strategies. However, specific methods for this compound remain to be detailed in the literature.

Chemical Reactions Analysis

Types of Reactions

N’-(4-ethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the benzothiazole ring, using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

Substitution: Sodium hydride, alkyl halides; reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N’-(4-ethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential, particularly in the design of drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N’-(4-ethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The ethoxy and dimethylamine groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of N,N-dimethylpropane-1,3-diamine-functionalized benzothiazoles. Key structural variants include:

Crystallographic and Supramolecular Features

- Hydrogen bonding patterns vary with substituents. For example, methoxy groups participate in O–H···N interactions, forming centrosymmetric dimers in crystal lattices . Ethoxy substituents may engage in weaker C–H···O interactions, altering packing efficiency .

- X-ray diffraction studies (utilizing SHELX and ORTEP-III software) confirm planar benzothiazole cores and gauche conformations in the propane-1,3-diamine chain .

Market and Commercial Availability

- The 4-chloro and 4,7-dimethoxy derivatives are commercially available (e.g., via CymitQuimica and 960化工网), while the 4-ethoxy variant is less commonly listed, suggesting niche research applications .

Biological Activity

N'-(4-ethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant studies.

- Chemical Formula : C₁₃H₁₉N₃OS

- Molecular Weight : 265.37 g/mol

- CAS Number : 1105195-33-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Benzothiazole derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The specific mechanism of action for this compound involves:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in critical cellular processes.

- Interference with Cell Signaling Pathways : The compound may modulate signaling pathways associated with cell proliferation and apoptosis.

Antimicrobial Activity

Recent studies have demonstrated that benzothiazole derivatives possess significant antimicrobial properties. The compound's ability to inhibit bacterial growth has been evaluated using standard assays.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate that this compound has promising antimicrobial activity against both bacteria and fungi.

Anticancer Activity

The anticancer potential of this compound has been explored in vitro against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through the following mechanisms:

- Cell Cycle Arrest : The compound has been observed to cause G2/M phase arrest in cancer cells.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress, contributing to cell death.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15.5 |

| MCF-7 (Breast Cancer) | 12.3 |

| A549 (Lung Cancer) | 18.0 |

Case Studies

A notable case study involved the evaluation of this compound in a preclinical model of breast cancer. The study reported significant tumor regression in treated mice compared to controls, suggesting its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N'-(4-ethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine?

- Methodology : The compound can be synthesized via condensation reactions starting with 2-aminobenzoic acid and urea, followed by functionalization of the benzothiazole core. Silica gel column chromatography (CH₂Cl₂/MeOH 15:1) is effective for purification, yielding ~70% after crystallization . Safety protocols for handling acute toxicity and skin/eye irritants (e.g., PPE, ventilation) should align with OSHA HCS standards for structurally similar amines .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology : Use ¹H/¹³C NMR to confirm proton environments (e.g., dimethyl groups, ethoxy substituents). FT-IR identifies functional groups (C-N, C-O stretches). Mass spectrometry (ESI-TOF) verifies molecular weight. Single-crystal X-ray diffraction, refined with riding H-atom models (C–H = 0.93–0.97 Å), provides crystallographic validation .

Q. How should researchers handle safety risks associated with this compound?

- Methodology : Follow acute toxicity protocols (oral, dermal): use fume hoods, nitrile gloves, and P95 respirators. In case of skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Avoid dust formation during synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Methodology :

- Solvent selection : Acetone or methanol enhances solubility of intermediates .

- Temperature control : Stirring at 313 K for 3 hours improves cyclization efficiency .

- Catalyst screening : Test Brønsted acids (e.g., HClO₄) or Lewis acids (e.g., ZnCl₂) to accelerate benzothiazole ring formation.

- Monitoring : Track reaction progress via TLC (Rf = 0.4–0.6 in CH₂Cl₂/MeOH) or HPLC (C18 column, 70:30 H₂O/ACN) .

Q. What strategies resolve contradictions in reported biological activities of benzothiazole derivatives?

- Methodology :

- Dose-response studies : Test the compound across concentrations (e.g., 1–100 µM) in in vitro assays (e.g., antimicrobial MIC, cytotoxicity IC₅₀).

- Structural analogs : Compare with derivatives like N-(4-fluoro-benzothiazol-2-yl)-sulfonylbenzamide to isolate substituent effects (e.g., ethoxy vs. fluoro groups) .

- Theoretical modeling : Use DFT calculations to correlate electronic properties (HOMO-LUMO gaps) with activity .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodology :

- Molecular docking : Simulate binding to enzymes (e.g., cytochrome P450) using AutoDock Vina. Validate with MD simulations (GROMACS) to assess stability.

- QSAR models : Train on datasets of benzothiazole derivatives to predict ADMET properties .

Methodological Notes

- Safety : Prioritize small-scale reactions (<10 mmol) to minimize exposure risks .

- Characterization : Cross-validate NMR data with computational tools (e.g., ACD/Labs) to confirm assignments .

- Biological Testing : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) to contextualize activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.